molecular formula C16H14FN5O2 B2533502 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105237-23-7

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2533502
CAS No.: 1105237-23-7
M. Wt: 327.319
InChI Key: SDKBYZVBSVUCNY-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazin derivative characterized by a bicyclic heteroaromatic core fused with a pyrazole ring. Key structural features include:

  • A cyclopropyl group at position 4, which introduces steric constraints and metabolic stability.
  • A 4-fluorophenyl substituent at position 1, contributing to electronic modulation and lipophilicity.
  • An acetamide moiety at position 6, which may enhance hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c17-10-3-5-11(6-4-10)22-15-12(7-19-22)14(9-1-2-9)20-21(16(15)24)8-13(18)23/h3-7,9H,1-2,8H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKBYZVBSVUCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Aryl Substituents : The 4-fluorophenyl group (target) balances lipophilicity and electronic effects, whereas the 4-trifluoromethylphenyl () and 2-methoxyphenyl () groups introduce stronger electron-withdrawing or -donating properties .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound likely confers moderate lipophilicity (clogP ~2.5–3.0*), intermediate between the hydrophilic 2-methoxyphenyl () and the highly lipophilic 4-trifluoromethylphenyl () .
  • Solubility : The unsubstituted acetamide (-NH2) in the target compound may enhance aqueous solubility compared to N-aryl acetamides (e.g., –4) .

Spectral Data and Analytical Characterization

While spectral data for the target compound is unavailable, comparisons with analogs reveal trends:

  • IR Spectroscopy: A strong C=O stretch (~1680–1700 cm⁻¹) is expected for the pyridazinone and acetamide moieties, similar to compound 4f (1684 cm⁻¹) .
  • NMR Spectroscopy :
    • Cyclopropyl protons: Distinct multiplets at δ 0.5–1.5 ppm (cf. methyl singlets at δ 1.79 ppm in ) .
    • Acetamide -NH2: A singlet near δ 6.5–7.0 ppm, absent in N-aryl analogs like –4 .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The pyrazolo[3,4-d]pyridazin scaffold is associated with kinase inhibition. The cyclopropyl group may enhance selectivity by reducing steric clashes in binding pockets .
  • Metabolic Stability: Fluorine and cyclopropyl substituents are known to block oxidative metabolism, suggesting improved pharmacokinetics compared to (chlorophenyl) and (trifluoromethylphenyl) .

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